(R)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid
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Overview
Description
®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tetrahydrothiophene ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. Its chiral nature makes it a valuable building block in the synthesis of various enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of ®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, especially after deprotection of the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The Boc group provides stability and protection during synthetic processes, ensuring the amino group remains intact until deprotection is desired.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid: Without the chiral center, it lacks the enantiomeric purity of the ®-form.
Tetrahydrothiophene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
®-3-Boc-amino-tetrahydro-thiophene-3-carboxylic acid is unique due to its chiral nature and the presence of both a protected amino group and a carboxylic acid group. This combination makes it a versatile intermediate in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other specialized chemicals.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVNAQZJMDMLE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCSC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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